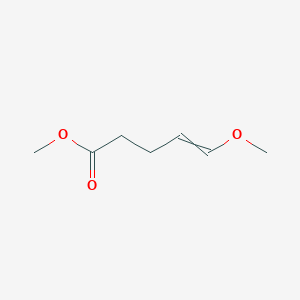
Methyl 5-methoxypent-4-enoate
Descripción general
Descripción
Methyl 5-methoxypent-4-enoate is an organic compound characterized by its ester functional group and a methoxy substituent on the pentenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-methoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methoxy-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl (4E)-5-methoxy-4-pentenoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-methoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-methoxy-4-pentenoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Propiedades
Número CAS |
143538-29-8 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 5-methoxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3 |
Clave InChI |
PFYUVRCOQDJTCR-UHFFFAOYSA-N |
SMILES |
COC=CCCC(=O)OC |
SMILES canónico |
COC=CCCC(=O)OC |
Sinónimos |
Methyl (4E)-5-methoxy-4-pentenoate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














